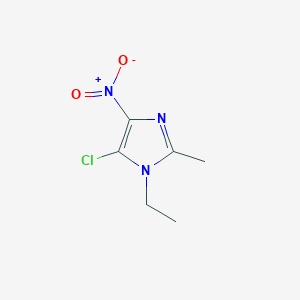
4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile" is a dihydropyrimidine derivative, which is a class of compounds known for their diverse biological activities and potential as chemotherapeutic agents. The structure of this compound includes a pyrimidine ring, a key feature in many biologically active molecules, and various substituents that can influence its chemical behavior and interaction with biological targets.
Synthesis Analysis
The synthesis of related dihydropyrimidine derivatives often involves the reaction of amino uracils with different reagents. For instance, 5,7-dialkyl-4,6-dioxo-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles were prepared from 6-amino-1,3-dialkyluracils and Appel's salt, leading to derivatives with various substituents at position 3 . Another synthesis route starts from 4-amino-6-methyl-2-pyrone, reacting with Appel's salt to yield isothiazole derivatives . These methods demonstrate the versatility in synthesizing dihydropyrimidine derivatives with different functional groups.
Molecular Structure Analysis
X-ray diffraction analysis has been used to characterize the structure of similar dihydropyrimidine derivatives. These compounds typically crystallize in centrosymmetric space groups and adopt an L-shaped conformation . The crystal packing and intermolecular interactions can be analyzed using energy frameworks and Hirshfeld surface analysis . Such structural insights are crucial for understanding the interaction of these compounds with biological targets, such as enzymes.
Chemical Reactions Analysis
Dihydropyrimidine derivatives can undergo various chemical reactions, leading to a wide range of products. For example, reactions with alkylants can produce thieno[2,3-d]pyrimidines or substituted pyrimidines . The reactivity of these compounds can be further explored to synthesize novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidine derivatives can be studied using spectroscopic methods such as FT-IR and Laser-Raman, along with density functional theory (DFT) calculations . These studies provide detailed information on vibrational frequencies, geometric parameters, and molecular orbitals, which are essential for understanding the reactivity and stability of the compounds . Additionally, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from related compounds has been reported, demonstrating the potential for further functionalization .
科学的研究の応用
Anti-inflammatory Potential
Substituted 1,2,3,4 tetrahydropyrimidine derivatives, including those related to the core structure of interest, exhibit significant in vitro anti-inflammatory activity. These compounds were synthesized and characterized, demonstrating potent activity by inhibiting protein denaturation, suggesting their potential for developing new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).
Synthetic Utilities
The compound falls within the broader class of pyrimidines, which are of considerable interest due to their wide range of applications in synthetic chemistry. A review of synthetic approaches for benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlights the versatility and importance of pyrimidine derivatives in the synthesis of heterocyclic compounds (Ibrahim, 2011).
Nucleic Acid Base Tautomerism
Research into the tautomeric equilibria of purine and pyrimidine bases, including derivatives similar to the compound of interest, provides insights into their interactions with the environment, affecting their stability and biological functions. This understanding is crucial for elucidating the molecular mechanisms of nucleic acid function and mutation (Person et al., 1989).
Antioxidant Activity Analysis
While not directly related to the specific compound, studies on the methods used in determining antioxidant activity are indicative of the broader research applications of pyrimidine derivatives in evaluating their potential antioxidant properties (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
4-methylsulfanyl-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-17-12-9(7-13)11(16)14-10(15-12)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSBLYHTCSUCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)NC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352383 |
Source


|
| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |
CAS RN |
15908-64-2 |
Source


|
| Record name | 1,4-Dihydro-6-(methylthio)-4-oxo-2-phenyl-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15908-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfanyl)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)





